
2-(4-Imidazol-1-ylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Imidazol-1-ylphenyl)ethanamine: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Imidazol-1-ylphenyl)ethanamine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent addition of the ethanamine chain. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts such as ZnFe2O4 nanoparticles, which can efficiently catalyze the reaction between aldehydes, benzil, and primary amines to produce the desired imidazole derivatives . This method offers high yields and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Imidazol-1-ylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 2-(4-Imidazol-1-ylphenyl)ethanamine is used as a building block in the synthesis of more complex organic molecules. Its imidazole ring is a versatile moiety that can participate in various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can have applications in enzyme inhibition and as therapeutic agents .
Medicine: The compound’s imidazole ring is a common structural motif in many pharmaceuticals. It is investigated for its potential use in developing new drugs with antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of 2-(4-Imidazol-1-ylphenyl)ethanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1-(4-Imidazol-1-ylphenyl)ethanone: Similar structure but with a ketone group instead of an amine.
2-(4-Imidazol-1-ylphenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(4-Imidazol-1-ylphenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness: 2-(4-Imidazol-1-ylphenyl)ethanamine is unique due to its ethanamine chain, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-(4-imidazol-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H13N3/c12-6-5-10-1-3-11(4-2-10)14-8-7-13-9-14/h1-4,7-9H,5-6,12H2 |
Clé InChI |
SVYXUECJQYOEPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


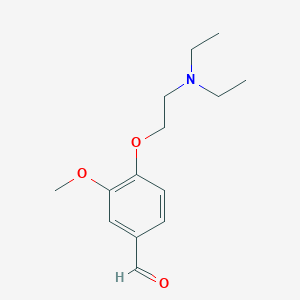
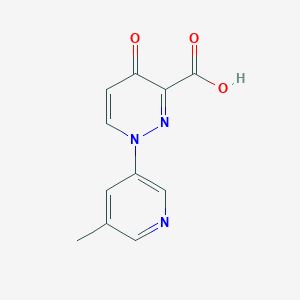
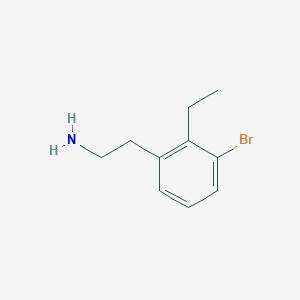

![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
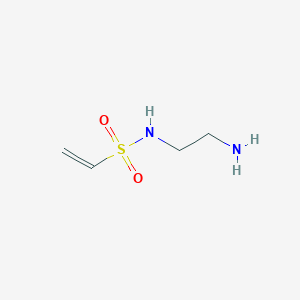

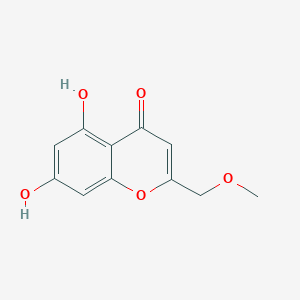
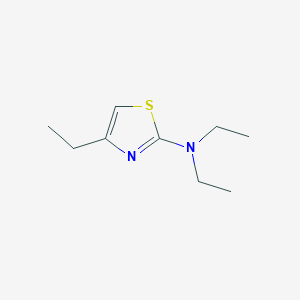
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
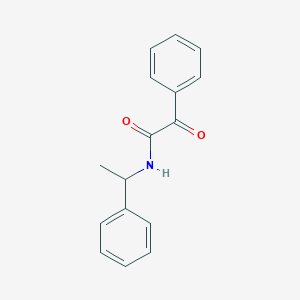
![2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B13879926.png)

